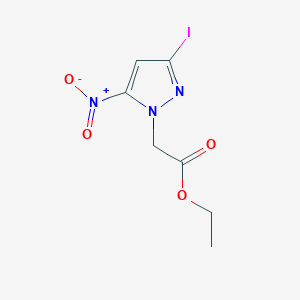

Ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate

Description

Properties

Molecular Formula |

C7H8IN3O4 |

|---|---|

Molecular Weight |

325.06 g/mol |

IUPAC Name |

ethyl 2-(3-iodo-5-nitropyrazol-1-yl)acetate |

InChI |

InChI=1S/C7H8IN3O4/c1-2-15-7(12)4-10-6(11(13)14)3-5(8)9-10/h3H,2,4H2,1H3 |

InChI Key |

KKRZHCTYZGIRBD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C(=CC(=N1)I)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Precursors

A common approach involves cyclizing 1,3-dicarbonyl compounds with hydrazines. For example, β-keto esters react with monosubstituted hydrazines to form 1-substituted pyrazoles. However, introducing nitro and iodo groups post-cyclization presents challenges due to competing substitution patterns. Recent advances using trichloromethyl enones (e.g., 1 ) with arylhydrazines (2 ) enable regiocontrolled formation of 1-aryl-3-carboxyalkylpyrazoles (3 ), demonstrating 74–86% yields under methanolysis conditions. Adapting this method could facilitate the introduction of the ethyl acetate moiety early in the synthesis.

Protection-Directed Synthesis

Protecting the pyrazole N-H bond is crucial for directing subsequent electrophilic substitutions. The ethoxyethyl group has emerged as an effective protecting agent, enabling selective iodination at the 3-position. Mazeikaite et al. demonstrated that 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives undergo smooth Sonogashira cross-coupling, suggesting compatibility with later-stage functionalization.

Nitration Strategies for 5-Nitro Substitution

Introducing the nitro group at the 5-position requires careful consideration of electronic and steric factors.

Direct Electrophilic Nitration

Regioselective Iodination at the 3-Position

Iodination represents a critical step due to the steric bulk and electronic effects of existing substituents.

Directed Ortho-Metalation (DoM)

Lithiation-iodination sequences offer precise control. Treatment of 1-arylpyrazoles with n-BuLi generates lithium pyrazolides, which react with I₂ to yield 5-iodo derivatives. For 3-iodination, strategic placement of directing groups (e.g., ethoxyethyl) is essential. Mazeikaite et al. achieved 3-iodo specificity by protecting the N-H bond, which alters the ring’s electron density.

Transition-Metal Catalyzed Iodination

Palladium-catalyzed methods using I₂ or N-iodosuccinimide (NIS) enable late-stage iodination. However, competing 4- vs. 5-substitution remains a challenge. Recent work with 1-aryl-3-CF₃-pyrazoles showed that CAN/I₂ systems favor 4-iodination (85–92% yield), while n-BuLi/I₂ gives 5-iodo products exclusively. Adapting these conditions to 3-iodination would require tailored directing groups or protective strategies.

Esterification and Side-Chain Functionalization

The ethyl acetate moiety is introduced via esterification or alkylation of pre-formed pyrazole intermediates.

Esterification of Carboxylic Acid Precursors

Hydrolysis of nitriles to carboxylic acids followed by esterification is a reliable pathway. For example, 1-(2-hydroxyethyl)-3-nitro-4-pyrazolecarboxylic acid was converted to its methyl ester using HCl/MeOH (83% yield). Similarly, this compound could be synthesized via acid-catalyzed esterification of the corresponding acetic acid derivative.

Alkylation of Pyrazole Nitrogen

Direct N-alkylation using ethyl bromoacetate under basic conditions offers a streamlined approach. However, competing O- vs. N-alkylation necessitates careful optimization. In a related study, 1-(2-hydroxyethyl)-3-nitro-4-pyrazolecarboxamide was alkylated with propargyl bromide using Na₂CO₃ in acetonitrile, achieving moderate yields.

Purification and Characterization

Final purification typically involves column chromatography (silica gel, hexane/EtOAc) or recrystallization from methanol/water mixtures. Key characterization data include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₈IN₃O₄ | |

| Molecular Weight | 325.06 g/mol | |

| Boiling Point | 401.0±35.0 °C (Predicted) | |

| Density | 2.05±0.1 g/cm³ | |

| pKa | -3.91±0.10 |

¹H NMR (predicted): δ 1.30 (t, 3H, CH₂CH₃), 4.25 (q, 2H, OCH₂), 4.90 (s, 2H, NCH₂CO), 7.50 (s, 1H, pyrazole-H).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine substituent at position 3 undergoes nucleophilic displacement under mild conditions. For example:

-

Iodine replacement with amines : Reactions with primary/secondary amines in polar aprotic solvents (e.g., DMF, DMSO) yield 3-amino derivatives. Ethanol or methanol solvents are less effective due to competing solvolysis.

-

Halogen exchange : Iodine can be replaced by chlorine or bromine using CuCl/CuBr catalysts at 60–80°C, producing 3-chloro- or 3-bromo-pyrazole analogs .

Key conditions :

| Reaction Type | Reagents/Catalysts | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| Amine substitution | R-NH₂, K₂CO₃ | DMF | 25–50°C | 65–85% |

| Halogen exchange | CuX (X = Cl, Br) | Acetonitrile | 60–80°C | 70–90% |

Cross-Coupling Reactions

The iodo group enables participation in palladium-catalyzed couplings:

-

Suzuki-Miyaura coupling : Reacts with arylboronic acids using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in toluene/water (3:1) at 80°C.

-

Sonogashira coupling : Forms alkynylated pyrazoles with terminal alkynes under Pd/Cu catalysis .

Mechanistic insight :

The nitro group at position 5 stabilizes the intermediate σ-complex during cross-coupling by withdrawing electron density, enhancing reaction rates .

Cyclocondensation Reactions

The nitro and ester groups facilitate heterocyclic ring formation:

-

Pyrazolo[1,5-a]pyrimidines : Reacts with β-diketones or enaminones under acidic conditions (e.g., HCl/EtOH) to form fused heterocycles .

-

Oxidative dehydrogenation : Iodine/K₂CO₃ in ethanol induces intramolecular cyclization, yielding azopyrrole derivatives (e.g., 73% yield for 2a in Scheme 2 of ).

Example protocol :

-

Combine 1 mmol substrate with 1.1 eq I₂ and 1.5 eq K₂CO₃ in EtOH.

-

Heat at 50°C for 6–8 hours.

-

Isolate product via column chromatography (hexane/ethyl acetate) .

Redox Reactivity

-

Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, producing ethyl (3-iodo-5-amino-1H-pyrazol-1-yl)acetate .

-

Ester hydrolysis : Treatment with NaOH/EtOH yields the carboxylic acid derivative, which can undergo decarboxylation at >120°C .

Electrophilic Aromatic Substitution

Despite the deactivating nitro group, the pyrazole ring undergoes regioselective iodination or nitration at position 4 under strong acidic conditions (e.g., HNO₃/H₂SO₄) .

Stability and Side Reactions

-

Thermal decomposition : Above 150°C, the ester moiety degrades, releasing acetic acid derivatives .

-

Photoreactivity : UV exposure in chloroform generates radical intermediates, leading to dimerization byproducts.

This compound’s multifunctional design enables diverse transformations critical to pharmaceutical and materials science applications. Experimental protocols emphasize controlled conditions to mitigate side reactions and optimize regioselectivity.

Scientific Research Applications

Synthesis of Derivatives

The synthesis of Ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate can lead to a variety of derivatives that possess enhanced biological activities. The compound can be synthesized through various methods, including the reaction of pyrazole derivatives with iodoacetates or by employing halogenation techniques on existing pyrazole structures. This versatility allows for the development of compounds with tailored properties for specific applications.

Antimicrobial Properties

Numerous studies have demonstrated the antimicrobial efficacy of this compound against a range of pathogens. It has shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. For instance, a derivative exhibited a minimum inhibitory concentration (MIC) comparable to that of standard antibiotics, indicating its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it inhibits inflammatory mediators, which could make it a candidate for treating inflammatory diseases. This effect is particularly relevant in the context of chronic conditions where inflammation plays a critical role .

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. Preliminary studies have indicated that it can induce apoptosis in cancer cells, making it a subject of interest for further investigation in cancer therapy .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their differences:

| Compound Name | CAS Number | Substituents | Functional Groups | Key Features |

|---|---|---|---|---|

| Ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate | N/A | 3-iodo, 5-nitro | Ester | High molecular weight, electrophilicity |

| Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate | 10199-60-7 | 3-methyl, 5-methyl | Ester | Lower steric hindrance, higher volatility |

| 2-(3-Isopropyl-5-methyl-1H-pyrazol-1-yl)acetic acid | 1402446-16-5 | 3-isopropyl, 5-methyl | Carboxylic acid | Increased acidity, water solubility |

| Ethyl 2-(5-chloro-1H-pyrazol-1-yl)acetate | 1427010-32-9 | 5-chloro | Ester | Moderate reactivity, smaller halogen |

| Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate | N/A | 5-bromo, 3-ethyl-sulfinyl (benzofuran) | Ester, sulfinyl | Aromatic system, π-π interactions |

Key Observations :

- The nitro group also enhances electrophilicity, making the compound more reactive in substitution or cycloaddition reactions than chloro or methyl derivatives .

- Functional Group Impact : The ester group in the target compound and Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate reduces water solubility compared to carboxylic acid analogs (e.g., 1402446-16-5), which may influence bioavailability or formulation strategies .

Crystallographic and Stability Considerations

The crystal structure of Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate () reveals stabilization via π-π interactions and hydrogen bonding. By analogy, the target compound’s iodo and nitro substituents may promote similar interactions, though the larger iodine atom could introduce steric effects, altering packing efficiency compared to bromo or chloro analogs . Refinement tools like SHELXL () are critical for resolving such structural complexities.

Biological Activity

Ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

The presence of the iodine atom and nitro group in its structure contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The iodine atom enhances the compound's lipophilicity, potentially increasing its cell membrane permeability. The nitro group may facilitate redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce cell signaling pathways associated with apoptosis and inflammation .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | < 125 µg/mL |

| Staphylococcus aureus | 75 µg/mL |

| Pseudomonas aeruginosa | 150 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory effects in various models. For instance, it was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 significantly. In a study using carrageenan-induced edema in rats, it exhibited an inhibition rate comparable to standard anti-inflammatory drugs .

Anticancer Potential

Recent studies have explored the anticancer potential of pyrazole derivatives, including this compound. The compound has been shown to induce apoptosis in cancer cell lines through ROS generation and modulation of apoptotic pathways. Its efficacy was assessed in vitro against various cancer cell lines, revealing IC50 values indicating significant cytotoxicity .

Case Studies

Several case studies have highlighted the biological activities of this compound:

- Antimicrobial Efficacy : In a study evaluating novel pyrazole derivatives, this compound showed enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria compared to traditional antibiotics .

- In Vivo Anti-inflammatory Effects : In an experimental model of arthritis, the compound significantly reduced paw swelling and inflammatory markers when administered at specific dosages, demonstrating its therapeutic potential in inflammatory diseases .

- Cancer Cell Line Studies : The compound was tested on breast cancer cell lines, where it exhibited dose-dependent inhibition of cell proliferation, suggesting its potential as an adjunct therapy in cancer treatment .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves functionalizing a pyrazole core via iodination and nitration, followed by esterification. For example, iodination can be achieved using iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C), while nitration may employ fuming HNO₃ in H₂SO₄. Ethyl acetate is introduced via nucleophilic substitution using ethyl bromoacetate in the presence of a base like K₂CO₃. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical. Monitoring by TLC and confirming purity via HPLC (C18 column, acetonitrile/water mobile phase) ensures reproducibility .

Q. Which spectroscopic techniques are most suitable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the pyrazole ring protons (δ 7.5–8.5 ppm) and ethyl acetate moiety (δ 1.2–4.3 ppm). The nitro group deshields adjacent carbons, while iodine induces distinct splitting patterns due to spin-orbit coupling .

- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹ asymmetric stretch) and ester (1740–1720 cm⁻¹ C=O stretch) groups.

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ or I substituents) .

Q. What solvent systems are optimal for handling this compound in organic reactions?

- Methodological Answer : The ethyl acetate moiety enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) but limits stability in strongly basic aqueous media. For reactions requiring inert conditions, anhydrous THF or dichloromethane is recommended. Solubility tests (e.g., saturation concentration in ethanol, acetone) should precede large-scale experiments .

Advanced Research Questions

Q. How can SHELXL be utilized to resolve crystallographic data discrepancies for this compound?

- Methodological Answer : Challenges include disorder in the nitro or iodo groups and twinning. SHELXL refinement strategies:

- Apply ISOR and DELU restraints to manage thermal motion of heavy atoms (iodine).

- Use TWIN and BASF commands for twinned crystals, adjusting the scale factor iteratively.

- Validate hydrogen bonding (e.g., nitro-O⋯H interactions) via PLATON or Mercury software. Cross-reference with similar pyrazole derivatives (e.g., CCDC 2082046) to confirm bond lengths/angles .

Q. How do the electronic effects of nitro and iodo substituents influence the pyrazole ring’s reactivity?

- Methodological Answer :

- Nitro Group : Strong electron-withdrawing effect deactivates the ring, directing electrophilic substitution to the 4-position. Reactivity in nucleophilic aromatic substitution (e.g., SNAr) is enhanced under basic conditions.

- Iodo Group : Acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura with Pd catalysts). Kinetic studies (UV-Vis monitoring) can quantify substitution rates. Computational DFT (e.g., Gaussian) models charge distribution and frontier molecular orbitals to predict reactive sites .

Q. What strategies resolve contradictions between computational predictions and experimental NMR data?

- Methodological Answer :

- Step 1 : Optimize geometry using DFT (B3LYP/6-311+G(d,p)) and calculate NMR shifts (GIAO method). Compare with experimental data; deviations >0.5 ppm suggest conformational flexibility or solvent effects.

- Step 2 : Perform variable-temperature NMR to detect dynamic processes (e.g., ring puckering).

- Step 3 : Use CrystalExplorer to analyze Hirshfeld surfaces and intermolecular interactions that may influence chemical shifts .

Q. What safety protocols are critical for handling this compound’s reactive substituents?

- Methodological Answer :

- Nitro Group : Avoid friction/heat (risk of explosion). Store in flame-resistant cabinets away from reducing agents.

- Iodo Group : Use gloveboxes for reactions to prevent iodine vapor exposure. Neutralize spills with Na₂S₂O₃.

- General PPE : Nitrile gloves, face shields, and fume hoods mandatory. Emergency eye wash stations and drench showers must be accessible .

Q. How can biological activity assays be designed for this compound?

- Methodological Answer :

- In Vitro Screening : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential) with IC₅₀ determination via spectrophotometry.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa), comparing EC₅₀ values to controls.

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinity to target proteins (e.g., kinases). Validate with MD simulations (AMBER) for stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.